N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
CAS No.: 942006-22-6
Cat. No.: VC4790367
Molecular Formula: C23H27N3O4
Molecular Weight: 409.486
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942006-22-6 |
|---|---|
| Molecular Formula | C23H27N3O4 |
| Molecular Weight | 409.486 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C23H27N3O4/c1-16-2-5-19(6-3-16)25-22(27)14-26-10-8-18(9-11-26)23(28)24-13-17-4-7-20-21(12-17)30-15-29-20/h2-7,12,18H,8-11,13-15H2,1H3,(H,24,28)(H,25,27) |
| Standard InChI Key | IEECISWRYKWICH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Benzo[d] dioxol-5-ylmethyl: A methylene group attached to the 5-position of a 1,3-benzodioxole ring, a bicyclic system with oxygen atoms at positions 1 and 3 .
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Piperidine-4-carboxamide: A six-membered nitrogen-containing ring (piperidine) with a carboxamide group at the 4-position.
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2-Oxo-2-(p-tolylamino)ethyl: A ketone-linked ethyl chain bearing a para-toluidine substituent.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C24H28N3O4 |
| Molecular Weight | 434.50 g/mol |
| IUPAC Name | As above |
| Functional Groups | Amide, benzodioxole, piperidine, urea |
The benzodioxole moiety is known for enhancing metabolic stability and blood-brain barrier penetration, while the piperidine ring contributes to conformational flexibility and target binding .
Synthetic Strategies
Retrosynthetic Analysis
The molecule can be dissected into three segments:
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Benzo[d] dioxol-5-ylmethanamine: Synthesized via reductive amination of 5-formyl-1,3-benzodioxole.
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Piperidine-4-carboxylic acid derivatives: Prepared through cyclization of δ-amino acids or Buchwald-Hartwig amination .
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2-(p-Tolylamino)acetamide: Formed by coupling p-toluidine with bromoacetyl bromide.
Convergent Synthesis
A plausible route involves:
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Step 1: Condensation of piperidine-4-carboxylic acid with 2-(p-tolylamino)acetyl chloride to form the central carboxamide.
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Step 2: Alkylation of the piperidine nitrogen with bromomethyl-1,3-benzodioxole under basic conditions (e.g., K2CO3 in DMF).
Table 2: Representative Reaction Conditions
| Compound | Target | Activity | Citation |
|---|---|---|---|
| L-694,458 | Coagulation F2a | IC50 = 78,760 nM | |
| Dehydropipernonaline | Dopamine D2 | Ki = 220 nM |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, CDCl3): δ 6.85–6.75 (m, 3H, benzodioxole), δ 4.25 (s, 2H, OCH2O), δ 3.45 (t, 2H, piperidine-CH2), δ 2.30 (s, 3H, p-tolyl-CH3) .
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13C NMR (100 MHz, CDCl3): δ 170.5 (amide C=O), δ 148.2 (benzodioxole-O), δ 55.8 (piperidine-C4) .
Mass Spectrometry
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